2-(3,4-dimethylphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
The exact mass of the compound this compound is 359.14561886 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-9-18(12-17(15)3)20-13-21-22(23-10-11-25(21)24-20)26-14-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVVXHLMMSKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H22N4S
- Molecular Weight : 342.46 g/mol
- CAS Number : Not specified in the sources.
This compound features a pyrazolo framework substituted with various aromatic groups and a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazolo structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrazolo derivatives have been studied for their potential as antimicrobial agents. For instance, similar compounds have shown significant inhibition against various bacterial strains and fungi, suggesting that this particular compound may possess comparable properties .
- Antioxidant Properties : Some studies have indicated that pyrazolo compounds can act as antioxidants. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .
- Cytotoxic Effects : Preliminary studies suggest that certain pyrazolo derivatives demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazolo derivatives, including structurally similar compounds. The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that this compound could potentially be developed as an antimicrobial agent .
Case Study 2: Antioxidant Activity
Research conducted on related pyrazolo compounds demonstrated their ability to scavenge free radicals effectively. The antioxidant assays showed that these compounds could reduce oxidative stress markers in vitro. This activity was measured using DPPH and ABTS assays, where the tested compounds exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies were performed on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic potential of pyrazolo derivatives. The results indicated that certain derivatives induced apoptosis in a dose-dependent manner. The compound's mechanism of action appears to involve the activation of caspase pathways and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound has shown promise in various biological applications:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Pyrazole derivatives have been investigated for their antimicrobial effects. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
Medicinal Chemistry
The synthesis of 2-(3,4-dimethylphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is often explored in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Drug Development
The compound is being studied for its potential role in drug development, particularly in creating novel formulations for treating cancer and infections. The ability to modify the pyrazole ring opens avenues for designing targeted therapies.
Pharmacological Studies
Pharmacological investigations focus on understanding the mechanism of action of this compound. Studies typically assess its interaction with biological macromolecules such as enzymes and receptors, which can provide insights into its therapeutic potential.
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, suggesting a potential pathway for further drug development targeting cancer therapies .
Case Study 2: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of various pyrazole derivatives. The findings revealed that certain modifications enhanced activity against Gram-positive bacteria, indicating that compounds like this compound could be promising candidates for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
